2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-16,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid
Übersicht
Beschreibung
Fumonisin B2 is a mycotoxin produced by the fungi Fusarium verticillioides (formerly Fusarium moniliforme) and Aspergillus niger . It is a structural analog of fumonisin B3, lacking one hydroxy group compared to fumonisin B1 . Fumonisin B2 is known for its higher cytotoxicity compared to fumonisin B1 and its ability to inhibit sphingosine acyltransferase .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Fumonisin B2 kann aus Mais-Kultur gewonnen werden, die mit Fusarium moniliforme beimpft wurde. Die gezielten B-Serie-Fumonisine, einschließlich Fumonisin B2, werden mit einer Mischung aus Acetonitril und Wasser (50:50, v/v) extrahiert und dann mit MAX-Kartuschen gereinigt . Chromatographische Präparativverfahren an einer Unitary C18-Säule und einer SB-CN-Säule werden durchgeführt, um andere Interferenzen zu eliminieren und hochreine Verbindungen zu erhalten .
Industrielle Produktionsmethoden: Die industrielle Produktion von Fumonisin B2 beinhaltet den großtechnischen Anbau von Fusarium verticillioides auf Maissubstraten. Der Extraktionsprozess ähnelt der Laborpräparation, wobei Lösungsmittelextraktion und chromatographische Reinigung zur Erzielung hoher Reinheit durchgeführt werden .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Fumonisin B2 unterliegt verschiedenen chemischen Reaktionen, einschließlich Hydrolyse und Oxidation.
Häufige Reagenzien und Bedingungen:
Oxidation: Oxidative Bedingungen können die Struktur von Fumonisin B2 verändern, was zu verschiedenen Metaboliten führt.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen hydrolysiertes Fumonisin B2 und andere oxidierte Derivate .
Wissenschaftliche Forschungsanwendungen
Fumonisin B2 hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Fumonisin B2 übt seine Wirkungen aus, indem es Sphingosin-Acyltransferase hemmt und so den Sphingolipidstoffwechsel stört . Diese Störung führt zur Anhäufung von Sphinganin und Sphingosin, die für Zellen toxisch sind. Die Hemmung der Ceramidsynthase ist ein wichtiger molekularer Mechanismus, der der Toxizität von Fumonisin B2 zugrunde liegt .
Ähnliche Verbindungen:
Fumonisin B1: Fehlt eine Hydroxygruppe im Vergleich zu Fumonisin B2 und ist weniger zytotoxisch.
Fumonisin B3: Strukturell ähnlich wie Fumonisin B2, jedoch mit unterschiedlichen Hydroxylierungsmustern.
Eindeutigkeit: Fumonisin B2 ist einzigartig aufgrund seiner höheren Zytotoxizität und seiner spezifischen Hemmung von Sphingosin-Acyltransferase, was es zu einem stärkeren Mykotoxin im Vergleich zu seinen Analoga macht .
Wirkmechanismus
Fumonisin B2 exerts its effects by inhibiting sphingosine acyltransferase, disrupting sphingolipid metabolism . This disruption leads to the accumulation of sphinganine and sphingosine, which are toxic to cells. The inhibition of ceramide synthase is a key molecular mechanism underlying the toxicity of fumonisin B2 .
Vergleich Mit ähnlichen Verbindungen
Fumonisin B1: Lacks one hydroxy group compared to fumonisin B2 and is less cytotoxic.
Fumonisin B3: Structurally similar to fumonisin B2 but with different hydroxylation patterns.
Uniqueness: Fumonisin B2 is unique due to its higher cytotoxicity and its specific inhibition of sphingosine acyltransferase, making it a more potent mycotoxin compared to its analogs .
Biologische Aktivität
The compound 2-[2-[19-amino-6-(3,4-dicarboxybutanoyloxy)-16,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid, also known as Fumonisin B2, is a complex molecule with significant biological activity. It belongs to the class of fumonisins, which are mycotoxins produced by certain fungi, particularly Fusarium species. This article explores its biological activity, including mechanisms of action, effects on human health and agriculture, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C34H65NO17
- Molecular Weight : 759.884 g/mol
- CAS Number : 116355-84-1
Mechanisms of Biological Activity
Fumonisin B2 exhibits several biological activities primarily related to its interaction with sphingolipid metabolism. It inhibits the enzyme ceramide synthase, leading to the accumulation of sphinganine and sphinganine analogs in cells. This disruption can result in various cellular dysfunctions:
- Toxicity : The accumulation of sphinganine is associated with cytotoxic effects in various cell types.
- Carcinogenicity : Fumonisin B2 has been linked to an increased risk of cancer, particularly esophageal cancer in humans and animals.
- Neurotoxicity : Studies indicate that fumonisins may affect neuronal function and viability.
Human Health Implications
Fumonisin B2 is considered a potential health risk due to its presence in contaminated food products, particularly corn. The following effects have been documented:
- Carcinogenic Effects : Epidemiological studies have shown a correlation between high fumonisin exposure and increased rates of esophageal cancer in specific regions.
Study | Findings |
---|---|
Gauthier et al., 2015 | Increased esophageal cancer incidence linked to fumonisin exposure in Southern Africa. |
Atanasova-Penichon et al., 2016 | Fumonisins disrupt sphingolipid metabolism leading to cell apoptosis. |
Agricultural Impact
Fumonisin B2 affects crop health and yield:
- Plant Pathogenesis : It is produced by Fusarium verticillioides, which can infect maize and other crops.
- Metabolic Changes in Plants : Research indicates that Fusarium infection alters the metabolic profile of maize, impacting resistance mechanisms.
Case Study 1: Metabolic Response in Maize
A study investigated the metabolic changes in maize infected by Fusarium verticillioides. The analysis revealed significant alterations in primary metabolites associated with resistance mechanisms.
Metabolite Group | Changes Observed |
---|---|
Amino Acids | Increased levels of L-tryptophan and tyrosine |
Flavonoids | Altered abundance indicating stress response |
Sphingolipids | Accumulation linked to fumonisin exposure |
Case Study 2: Neurotoxic Effects
Research has demonstrated that exposure to fumonisins can lead to neurotoxic effects in animal models. High doses resulted in behavioral changes and neuronal cell death.
Eigenschaften
IUPAC Name |
2-[2-[19-amino-6-(3,4-dicarboxybutanoyloxy)-16,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H59NO14/c1-5-6-12-21(3)32(49-31(43)18-24(34(46)47)16-29(40)41)27(48-30(42)17-23(33(44)45)15-28(38)39)14-20(2)11-9-7-8-10-13-25(36)19-26(37)22(4)35/h20-27,32,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDPXZQHTDAXOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H59NO14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
705.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116355-84-1 | |
Record name | 1,2,3-Propanetricarboxylic acid, 1,1'-[(1S,2R)-1-[(2S,9R,11S,12S)-12-amino-9,11-dihydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl] ester, (2R,2'R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.556 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Fumonisin B2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034703 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.